

# **Application Notes and Protocols for In Vivo Administration of CCK (27-33)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | CCK (27-33) |           |
| Cat. No.:            | B1460154    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cholecystokinin (CCK) is a peptide hormone found in the gastrointestinal tract and the central nervous system, where it plays crucial roles in digestion, satiety, and anxiety. The C-terminal heptapeptide fragment, **CCK (27-33)**, is a biologically active portion of the larger CCK molecule. In vivo administration of **CCK (27-33)**, often as part of the octapeptide CCK-8, is a key experimental approach to investigate its physiological and behavioral effects. These application notes provide detailed protocols for the in vivo administration of **CCK (27-33)** in rodent models, summarize quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.

### **Data Presentation**

### Table 1: Dose-Dependent Effects of Intraperitoneal (IP)

**CCK-8 on Food Intake in Rats** 

| Dose (nmol/kg) | 1-Hour Dark Phase Food<br>Intake Reduction (%) | Reference |
|----------------|------------------------------------------------|-----------|
| 0.6            | 35                                             | [1]       |
| 1.8            | 49                                             | [1][2]    |
| 5.2            | 51                                             | [1]       |



Table 2: Effects of Intraperitoneal (IP) and Intravenous

(IV) CCK-8 on Food Intake in Rats

| Administration<br>Route | Dose (μg/kg) | Food Intake<br>Reduction at 60<br>min (%) | Reference |  |
|-------------------------|--------------|-------------------------------------------|-----------|--|
| Intraperitoneal (IP)    | 0.6          | ~40                                       | [3]       |  |
| Intraperitoneal (IP)    | 1.0          | ~40                                       | [3]       |  |
| Intravenous (IV)        | 0.6          | Not significant                           | [3]       |  |
| Intravenous (IV)        | 1.0          | Not significant                           | [3]       |  |

**Table 3: Anxiogenic Effects of CCK Agonists in Rodent** 

Models

| Agonist                       | Administr<br>ation<br>Route | Dose             | Animal<br>Model | Behavior<br>al Test           | Observed<br>Effect                      | Referenc<br>e |
|-------------------------------|-----------------------------|------------------|-----------------|-------------------------------|-----------------------------------------|---------------|
| CCK-8                         | Intra-CeA<br>Infusion       | Not<br>Specified | Rat             | Light-Dark<br>Box             | Decreased exploration in the light zone | [4]           |
| Caerulein<br>(CCK<br>agonist) | Subcutane<br>ous            | 5 μg/kg          | Rat             | Elevated<br>Plus Maze         | Reduced<br>exploratory<br>activity      | [5]           |
| CCK-4                         | Systemic                    | Not<br>Specified | Human           | Social<br>Interaction<br>Test | Increased<br>anxiety                    | [6]           |
| Pentagastri<br>n              | Systemic                    | Not<br>Specified | Rat             | Elevated<br>Plus Maze         | Increased<br>anxiety                    | [6]           |

# **Experimental Protocols**



## Preparation of CCK (27-33) Solution

CCK-8, which contains the 27-33 fragment, is commonly used for in vivo studies.

- Vehicle: Sterile, pyrogen-free 0.9% saline is a standard vehicle for dissolving CCK-8.[7]
- · Preparation:
  - Allow the lyophilized CCK-8 peptide to equilibrate to room temperature before opening the vial.
  - Reconstitute the peptide in the required volume of sterile 0.9% saline to achieve the desired stock concentration.
  - Gently vortex or sonicate to ensure complete dissolution.
  - The solution should be prepared fresh on the day of the experiment.[3]
  - For intracerebroventricular (ICV) injections, artificial cerebrospinal fluid (aCSF) should be used as the vehicle.[4]

### **Administration Routes**

- 1. Intraperitoneal (IP) Injection in Rats
- Purpose: To study the peripheral effects of CCK-8 on satiety and other behaviors.
- Materials:
  - CCK-8 solution
  - Sterile syringes (1 mL)
  - Sterile needles (25-27 gauge)[8]
  - 70% ethanol for disinfection
- Procedure:



- Restrain the rat securely. For a two-person technique, one person can hold the rat's head and upper body while the other performs the injection.[8]
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ.
- Inject the CCK-8 solution slowly. The maximum recommended injection volume for a rat is 10 mL/kg.[8]
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions.
- 2. Intravenous (IV) Injection in Mice
- Purpose: To achieve rapid systemic distribution of CCK-8.
- Materials:
  - CCK-8 solution
  - Sterile syringes (0.5 mL or 1 mL)
  - Sterile needles (27-30 gauge)
  - Restraining device for mice
- Procedure (Lateral Tail Vein):
  - Place the mouse in a restraining device to expose the tail.
  - Warm the tail with a heat lamp or warm water to dilate the veins.



- Disinfect the tail with 70% ethanol.
- Insert the needle, bevel up, into the lateral tail vein at a shallow angle.
- A successful insertion is often indicated by a small flash of blood in the needle hub.
- Inject the CCK-8 solution slowly. The maximum recommended bolus injection volume for a mouse is 10 mL/kg.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse effects.
- 3. Intracerebroventricular (ICV) Injection in Rats
- Purpose: To directly administer CCK-8 to the brain and study its central effects. This
  procedure requires stereotaxic surgery to implant a guide cannula prior to the injection.
- Materials:
  - CCK-8 solution in aCSF
  - Hamilton syringe with an injection needle
  - Stereotaxic apparatus
  - Anesthesia
- Procedure (Post-Surgery):
  - Anesthetize the rat if necessary, although injections can often be performed in conscious, restrained animals.
  - Secure the rat in the stereotaxic apparatus.
  - Remove the dummy cannula from the implanted guide cannula.
  - Insert the injection needle, connected to the Hamilton syringe, into the guide cannula, ensuring it extends to the desired depth in the ventricle.



- Infuse the CCK-8 solution slowly over a defined period (e.g., 1-2 minutes).
- Leave the injection needle in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
- Slowly withdraw the injection needle and replace the dummy cannula.
- Return the animal to its home cage and monitor its behavior.

# Signaling Pathways and Experimental Workflows CCK Receptor Signaling Pathway

CCK exerts its effects by binding to two G-protein coupled receptors: CCK-A (primarily in the periphery) and CCK-B (predominantly in the brain).[9] Both receptors can activate similar intracellular signaling cascades.



Click to download full resolution via product page

Caption: CCK receptor signaling cascade.

## **Experimental Workflow: Satiety Study**

This workflow outlines a typical experiment to assess the effect of CCK-8 on food intake.





Click to download full resolution via product page

Caption: Workflow for a CCK-induced satiety experiment.



### **Experimental Workflow: Anxiety Study**

This workflow describes a typical experiment to evaluate the anxiogenic effects of CCK-8.



Click to download full resolution via product page



Caption: Workflow for a CCK-induced anxiety experiment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin-induced anxiety in rats: relevance of pre-experimental stress and seasonal variations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and rewardrelated behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of peripheral administration of cholecystokinin on food intake in apolipoprotein AIV knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Major biological actions of CCK--a critical evaluation of research findings PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of CCK (27-33)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460154#experimental-protocol-for-in-vivo-administration-of-cck-27-33]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com